4-Bromo-N-methylaniline hydrochloride

Descripción

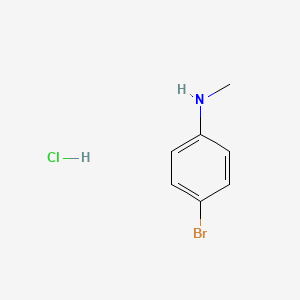

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

4-bromo-N-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN.ClH/c1-9-7-4-2-6(8)3-5-7;/h2-5,9H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFVNPPHDWREZHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60669511 | |

| Record name | 4-Bromo-N-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60669511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84250-73-7 | |

| Record name | 4-Bromo-N-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60669511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 4 Bromo N Methylaniline Hydrochloride

Established Synthetic Routes and Reaction Pathways

The traditional synthesis of 4-Bromo-N-methylaniline hydrochloride typically follows one of two primary multistep sequences: the bromination of N-methylaniline or the N-methylation of 4-bromoaniline (B143363). The final step in either pathway involves treatment with hydrochloric acid to form the hydrochloride salt.

The creation of substituted anilines like 4-Bromo-N-methylaniline is a foundational process in organic chemistry, often requiring a sequence of reactions to ensure the correct placement of functional groups. libretexts.orguva.nl A common strategy involves starting with a commercially available, simpler aniline (B41778) derivative and adding the required substituents in a stepwise fashion.

One major pathway begins with 4-bromoaniline, which is then subjected to N-methylation to introduce the methyl group onto the nitrogen atom. A second pathway starts with N-methylaniline, which then undergoes electrophilic aromatic substitution to introduce the bromine atom at the para position. The choice of route can depend on the availability of starting materials, cost, and desired control over side products. In both cases, the synthesis concludes with the conversion of the resulting 4-Bromo-N-methylaniline free base into its hydrochloride salt, typically by reacting it with hydrochloric acid. youtube.com

Achieving regioselectivity—the control of where the bromine atom attaches to the aromatic ring—is critical when starting from N-methylaniline. The amino group (-NHCH₃) is an activating, ortho-, para-directing group. To obtain the desired 4-bromo isomer, reaction conditions must be optimized to favor para-substitution and avoid the formation of ortho-isomers or polybrominated products.

Several methods have been developed for the regioselective bromination of aniline derivatives:

Direct Bromination: A straightforward method involves the reaction of N-methylaniline with elemental bromine in a solvent like acetic acid. This approach can yield the desired 4-bromo-N-methylaniline. prepchem.com

Copper Halide-Mediated Bromination: The use of copper(II) bromide (CuBr₂) in an ionic liquid as the solvent has been shown to achieve high yields and high regioselectivity for the para-bromination of unprotected anilines under mild conditions. beilstein-journals.orgresearchgate.net This method offers a safer and more environmentally conscious alternative to some traditional protocols. beilstein-journals.org

Tin Amide-Mediated Bromination: A highly selective one-pot method involves the in-situ formation of a tin amide from the aniline derivative. Treating N-methylaniline with n-butyllithium and then trimethyltin (B158744) chloride, followed by reaction with bromine, yields 4-bromo-N-methylaniline with excellent para-selectivity and no dibrominated byproducts. acs.orgnih.gov This technique provided an 83% yield for the target compound. acs.org

N-Bromosuccinimide (NBS): NBS is a common and milder brominating agent used for electrophilic aromatic substitution, often employed to improve selectivity. chemicalbook.comechemi.com

| Method | Reagents | Key Features | Yield | Reference |

|---|---|---|---|---|

| Direct Bromination | Br₂ in Acetic Acid | Straightforward, traditional method. | Not specified | prepchem.com |

| Copper-Mediated | CuBr₂ in Ionic Liquid | High regioselectivity for para-position, mild conditions. | High | beilstein-journals.orgresearchgate.net |

| Tin Amide-Mediated | 1. n-BuLi, Me₃SnCl 2. Br₂ | Excellent para-selectivity, avoids dibromination. | 83% | acs.org |

| NBS Bromination | N-Bromosuccinimide (NBS) | Milder alternative to Br₂, good selectivity. | Not specified | chemicalbook.comechemi.com |

When the synthetic route begins with 4-bromoaniline, the key step is the addition of a methyl group to the nitrogen atom. Various N-methylation strategies are available, each with distinct reagents and conditions.

Alkyl Halides: The reaction of 4-bromoaniline with a methylating agent like methyl iodide (MeI) or dimethyl sulfate (B86663) is a common approach. researchgate.net These reactions typically require the presence of a base to neutralize the acid byproduct. researchgate.net

Reductive Amination: A high-yield method for N,N-dimethylation involves reductive amination using paraformaldehyde as the methyl source and sodium cyanoborohydride as the reducing agent. researchgate.net This process can be adapted for monomethylation.

Lignin (B12514952) as a Methyl Source: A novel and sustainable approach utilizes the methoxy (B1213986) groups present in lignin as a methyl source. rsc.orgnih.gov In the presence of a lithium iodide (LiI) catalyst in an ionic liquid, lignin can efficiently methylate anilines with high selectivity for the N-methylation product. rsc.orgnih.gov

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Alkyl Halide Alkylation | Methyl Iodide (MeI) or Dimethyl Sulfate, Base | Classic and widely used method. | researchgate.net |

| Reductive Amination | Paraformaldehyde, Sodium Cyanoborohydride | Can be used for mono- or dimethylation. | researchgate.net |

| "Green" Methylation | Lignin, LiI Catalyst, Ionic Liquid | Sustainable approach using a renewable methyl source. | rsc.orgnih.gov |

In multistep syntheses, it is often necessary to temporarily "protect" a reactive functional group to prevent it from participating in undesired side reactions. libretexts.org The amino group of aniline is highly reactive and susceptible to oxidation and over-halogenation.

A common strategy in the synthesis of para-bromoanilines is to first protect the amino group by converting it into an amide, most frequently an acetanilide, by reacting it with acetic anhydride. researchgate.netwikipedia.org This acylation has two key benefits:

It reduces the activating nature of the nitrogen, preventing over-bromination.

The bulky acetyl group sterically hinders the ortho positions, making the para position the overwhelmingly favored site for electrophilic substitution.

After the bromination step is complete, the acetyl protecting group can be easily removed through acidic or basic hydrolysis to regenerate the free amino group, yielding the desired 4-bromoaniline derivative. youtube.comresearchgate.net Other protecting groups like tert-butyldimethylsilyl (TBS) can also be employed for the temporary protection of anilines under mild conditions. rsc.orgchemicalbook.com

Advanced Synthetic Transformations and Catalytic Processes

Beyond its synthesis, this compound serves as a valuable intermediate for more complex molecules, primarily through reactions that leverage its aryl bromide functionality.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. thermofisher.commdpi.com Aryl halides, such as 4-Bromo-N-methylaniline, are common substrates for these powerful transformations. chemicalbook.com The 2010 Nobel Prize in Chemistry was awarded for pioneering work in this field, highlighting its importance. thermofisher.com These reactions allow for the attachment of a wide variety of organic fragments to the aromatic ring at the position of the bromine atom.

Key examples of these reactions include:

Suzuki Coupling: Reaction with an organoboron compound (e.g., a boronic acid) in the presence of a palladium catalyst. nih.govresearchgate.net

Heck Reaction: Coupling with an alkene using a palladium catalyst.

Sonogashira Coupling: Reaction with a terminal alkyne, catalyzed by palladium and copper complexes. researchgate.net

Buchwald-Hartwig Amination: Formation of a new C-N bond by reacting with another amine, catalyzed by palladium.

Ullmann Reaction: A copper-catalyzed reaction to form biaryl compounds. thermofisher.com

A study on a closely related compound, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, demonstrated a successful Suzuki cross-coupling reaction. nih.govresearchgate.net In this work, the aryl bromide was coupled with various boronic acids using a Palladium(0) catalyst (Pd(PPh₃)₄) to generate more complex molecular structures in moderate yields. nih.govresearchgate.net This serves as a direct example of how the bromo-aniline scaffold can be elaborated using transition metal catalysis.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Organoboron Compound | Palladium | C-C |

| Heck Reaction | Alkene | Palladium | C-C |

| Sonogashira Coupling | Terminal Alkyne | Palladium/Copper | C-C |

| Buchwald-Hartwig Amination | Amine | Palladium | C-N |

| Ullmann Reaction | Aryl Halide | Copper | C-C (Biaryl) |

Grignard Reagent Synthesis and Reactivity with Aryl Halide Analogues

Grignard reagents are powerful organometallic nucleophiles widely used for C-C bond formation. Aryl halides, including analogues of 4-bromo-N-methylaniline, can be converted into their corresponding Grignard reagents by reacting them with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF).

The preparation of a Grignard reagent from the closely related 4-bromo-N,N-dimethylaniline is well-documented. unirioja.esresearchgate.netacs.orgresearchgate.net The reagent, p-dimethylaminophenylmagnesium bromide, forms smoothly in refluxing THF. researchgate.net A small crystal of iodine is often used to initiate the reaction. researchgate.net

Once formed, this Grignard reagent exhibits typical reactivity, acting as a potent aryl anion equivalent. Its utility has been demonstrated in the synthesis of triarylmethane dyes. unirioja.esacs.orgresearchgate.net

Reaction with Diethyl Carbonate: Addition of the Grignard reagent to diethyl carbonate, followed by acidic hydrolysis, yields the dye Crystal Violet. unirioja.esacs.orgresearchgate.net

Reaction with Methyl Benzoate (B1203000): Similarly, reaction with methyl benzoate followed by acid workup produces Malachite Green. unirioja.esacs.orgresearchgate.net

These reactions showcase the ability of the aniline-derived Grignard reagent to attack carbonyl carbons, leading to the formation of new C-C bonds and complex molecular architectures. chegg.com The copper-catalyzed 1,6-conjugate addition of Grignard reagents to in situ generated aza-p-quinone methides is another modern approach to access substituted aniline derivatives. acs.org

Reaction Optimization Techniques: Temperature Control, Solvent Selection, and Catalyst Screening

The success of the synthetic methodologies described above hinges on careful optimization of reaction parameters. For palladium-catalyzed cross-coupling reactions involving substrates like 4-bromo-N-methylaniline, key variables include temperature, solvent, and the catalyst system itself. beilstein-journals.org

Solvent Selection The choice of solvent is crucial and can affect nearly every step of a catalytic cycle. rsc.orgresearchgate.net Solvents interact with the catalyst, substrates, and reagents, influencing catalyst stability, solubility, and the reaction mechanism. researchgate.netwhiterose.ac.uk In Suzuki and Buchwald-Hartwig reactions, common solvents include ethers (like dioxane and THF), aromatic hydrocarbons (like toluene), and polar aprotic solvents. rsc.orgrsc.org The polarity of the solvent can be particularly important; for example, more polar solvents can stabilize charged intermediates in the catalytic cycle. whiterose.ac.uk For Suzuki couplings, biphasic systems, often involving water, are frequently used to facilitate the dissolution of the inorganic base. researchgate.net The trend towards greener chemistry has also prompted research into novel, more sustainable solvents. rsc.org

Catalyst Screening The selection of the palladium precursor and, more importantly, the supporting ligand is paramount for achieving high efficiency in cross-coupling reactions. rsc.org The ligand stabilizes the palladium center, prevents aggregation into inactive palladium black, and modulates its electronic and steric properties to facilitate the key steps of oxidative addition and reductive elimination. whiterose.ac.uk

Ligand Choice: For challenging substrates, such as less reactive aryl chlorides or sterically hindered partners, specialized ligands are required. wikipedia.org The development of bulky, electron-rich phosphine (B1218219) ligands (e.g., biarylphosphines like JohnPhos and RuPhos) was a significant breakthrough for the Buchwald-Hartwig amination, enabling the coupling of a wider range of substrates under milder conditions. rug.nlrsc.org

Catalyst Precursor: While stable Pd(II) salts like Pd(OAc)₂ are commonly used as pre-catalysts, they must be reduced in situ to the active Pd(0) species. whiterose.ac.uk The choice of ligand, base, and solvent can influence the efficiency of this reduction. rsc.org Alternatively, preformed Pd(0) complexes or specialized palladacycle pre-catalysts can be used for more reliable catalyst activation. nih.gov

Screening Methods: Modern approaches to catalyst optimization often involve high-throughput screening of various ligands, bases, and solvents to rapidly identify the ideal conditions for a specific transformation. beilstein-journals.orgchemrxiv.orgchemrxiv.org

Advanced Spectroscopic Characterization Methodologies for 4 Bromo N Methylaniline Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the precise structure of 4-Bromo-N-methylaniline hydrochloride by mapping the magnetic environments of its constituent nuclei, primarily ¹H and ¹³C. While specific spectral data for the hydrochloride salt is not widely published, analysis of the free base, 4-Bromo-N-methylaniline, provides a foundational understanding. The protonation of the nitrogen atom in the hydrochloride salt would be expected to induce significant downfield shifts for the N-H and N-methyl protons, as well as for the aromatic protons, due to the increased electron-withdrawing nature of the -NH₂⁺CH₃ group.

In ¹H NMR spectroscopy, the chemical shift (δ) of each proton is indicative of its local electronic environment. For the free base, 4-Bromo-N-methylaniline, the aromatic protons exhibit a characteristic splitting pattern for a 1,4-disubstituted benzene (B151609) ring. rsc.org The protons ortho to the bromine atom (H-3 and H-5) and those ortho to the N-methylamino group (H-2 and H-6) would appear as distinct doublets.

The spectrum of 4-bromo-N-methylaniline in chloroform-d (B32938) (CDCl₃) shows two doublets in the aromatic region. rsc.org The protons ortho to the bromine (H-3, H-5) are expected to be more deshielded than those ortho to the electron-donating N-methylamino group (H-2, H-6). The N-methyl protons typically appear as a singlet further upfield. Upon formation of the hydrochloride salt, the protonation of the nitrogen atom would cause the N-H proton to become observable and significantly deshielded. The adjacent N-methyl protons and the aromatic protons would also experience a downfield shift.

Table 1: Representative ¹H NMR Data for 4-Bromo-N-methylaniline (Free Base)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (H-3, H-5) | ~7.13 | Doublet | ~7.9 |

| Aromatic (H-2, H-6) | ~6.34 | Doublet | ~8.0 |

| N-H | ~3.59 | Singlet (broad) | N/A |

| N-CH₃ | ~2.65 | Singlet | N/A |

Note: Data is for the free base in CDCl₃ and is based on published values. rsc.org Actual values may vary based on solvent and experimental conditions.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of 4-Bromo-N-methylaniline displays distinct signals for each unique carbon atom. The carbon atom attached to the bromine (C-4) is readily identified by its characteristic chemical shift. The other aromatic carbons (C-1, C-2/6, C-3/5) and the N-methyl carbon (N-CH₃) also resonate at predictable chemical shifts. rsc.org

For the hydrochloride salt, the protonation at the nitrogen would cause a downfield shift for the adjacent carbons, particularly C-1 and the N-methyl carbon, due to the inductive effect of the positive charge.

Table 2: Representative ¹³C NMR Data for 4-Bromo-N-methylaniline (Free Base)

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C-NHCH₃) | ~148.34 |

| C-3, C-5 | ~131.88 |

| C-2, C-6 | ~113.98 |

| C-4 (C-Br) | ~108.76 |

| N-CH₃ | ~30.72 |

Note: Data is for the free base in CDCl₃ and is based on published values. rsc.org Actual values may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the signals of the adjacent aromatic protons (H-2/6 and H-3/5), confirming their ortho relationship on the benzene ring. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C coupling). sdsu.edu This would definitively link the proton signals at ~7.13 ppm to the C-3/5 carbons and the proton signals at ~6.34 ppm to the C-2/6 carbons. It would also show a correlation between the N-methyl protons and the N-methyl carbon. sdsu.edu

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula, and providing structural information through fragmentation analysis.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an effective method for assessing the purity and confirming the identity of volatile and thermally stable compounds like 4-Bromo-N-methylaniline. google.comepa.gov When analyzing the hydrochloride salt, the compound is typically converted to its more volatile free base form in the hot GC injection port.

The mass spectrum of 4-Bromo-N-methylaniline would show a molecular ion peak [M]⁺ corresponding to the mass of the free base. A characteristic feature would be the presence of an [M+2]⁺ peak of nearly equal intensity, which is indicative of the presence of a single bromine atom due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, having nearly equal natural abundance. rsc.org The calculated mass for the free base C₇H₈BrN is approximately 185.02 g/mol , and a GC-MS analysis has reported a molecular ion at m/z 184.98. rsc.org Common fragmentation pathways would involve the loss of the methyl group or cleavage of the C-N bond.

LC-MS/MS is a highly sensitive and selective technique ideal for analyzing compounds that are not suitable for GC, such as salts or less volatile molecules, in complex matrices. nih.govnih.gov This method involves separating the analyte using liquid chromatography, ionizing it (commonly with electrospray ionization, ESI), and then performing two stages of mass analysis. nih.gov

For this compound, LC-MS/MS would be an excellent method for quantification at trace levels. ajrconline.org In the first stage of mass analysis (MS1), the protonated molecular ion of the free base, [C₇H₈BrN+H]⁺, would be selected. This precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage (MS2). nih.gov By monitoring specific precursor-to-product ion transitions (a technique known as Multiple Reaction Monitoring or MRM), exceptional selectivity and sensitivity can be achieved, allowing for accurate quantification even in complex samples. d-nb.info

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Bromo-N-methylaniline |

| Chloroform-d |

| 4-Bromo-N,N-dimethylaniline |

Imaging Mass Spectrometry (ToF-SIMS, LDI-ToF MS) in Chemical Distribution Studies

Imaging mass spectrometry techniques are powerful tools for visualizing the spatial distribution of chemical compounds on a surface without the need for labeling. Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) and Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (LDI-ToF MS) are particularly suited for mapping the distribution of small organic molecules like this compound in various samples.

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a high-sensitivity surface analysis technique that bombards a sample with a primary ion beam, causing the emission of secondary ions from the outermost molecular layer. These secondary ions are then analyzed by a time-of-flight mass spectrometer. By rastering the primary ion beam across a sample surface, a chemical map of the distribution of specific ions can be generated with high spatial resolution. youtube.comnih.gov For this compound, ToF-SIMS could be employed to study its distribution in complex matrices, such as in formulated pharmaceutical products or on surfaces in environmental samples. For instance, studies on other aromatic compounds, like polycyclic aromatic hydrocarbons on environmental particulates, have demonstrated the capability of ToF-SIMS to map the location of specific organic molecules on a microscopic scale. epa.gov This suggests that ToF-SIMS could similarly visualize the adherence and distribution of this compound on various substrates.

Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (LDI-ToF MS) is another valuable technique for the analysis of small molecules. nih.govntu.edu.sgrsc.org In LDI-MS, a pulsed laser is used to desorb and ionize the analyte from a surface, and the resulting ions are analyzed by a time-of-flight mass spectrometer. While often used for bulk analysis, LDI can be adapted for imaging by scanning the laser across the sample surface. LDI-ToF MS is particularly advantageous for small molecules as it can minimize the interference from matrix compounds that are often used in Matrix-Assisted Laser Desorption/Ionization (MALDI). nih.govresearchgate.net The application of LDI-ToF MS to this compound would allow for the mapping of its distribution in tissue sections or other biological samples, providing insights into its localization in pharmacokinetic or toxicological studies. The development of novel nanostructured surfaces for Surface-Assisted Laser Desorption/Ionization (SALDI) further enhances the sensitivity and reproducibility of LDI-MS for small molecule analysis. nih.govntu.edu.sg

Collision-Induced Dissociation (CID) and Isotope Pattern Interpretation

Collision-Induced Dissociation (CID) is a tandem mass spectrometry technique used to induce the fragmentation of selected ions. wikipedia.org In a CID experiment, precursor ions, such as the molecular ion of 4-Bromo-N-methylaniline, are isolated and then collided with a neutral gas. The collisions impart internal energy to the ions, causing them to fragment in a predictable manner. The analysis of the resulting fragment ions provides valuable information about the molecular structure of the precursor ion. nih.gov

For 4-Bromo-N-methylaniline, the protonated molecule would be the primary target for CID analysis. Based on the known fragmentation patterns of anilines and halogenated aromatic compounds, several fragmentation pathways can be anticipated. Common fragmentation for aromatic amines includes the loss of the N-methyl group or cleavage of the aromatic ring. The presence of the bromine atom would also influence the fragmentation, with a potential loss of a bromine radical or HBr.

A key feature in the mass spectrum of this compound is the characteristic isotope pattern of bromine . Bromine has two naturally occurring stable isotopes, 79Br and 81Br, with nearly equal natural abundances (approximately 50.7% and 49.3%, respectively). This results in a distinctive isotopic signature in the mass spectrum for any ion containing a bromine atom. The molecular ion peak will appear as a pair of peaks (an M and M+2 peak) of almost equal intensity, separated by two mass-to-charge units. This unambiguous 1:1 ratio for the M/M+2 peaks is a clear indicator of the presence of a single bromine atom in the molecule and its fragments. chegg.com

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy, provides detailed information about the functional groups and molecular structure of a compound by probing its vibrational modes.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

IR and FTIR spectroscopy measure the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber and is characteristic of the molecule's structure. For this compound, the FTIR spectrum would exhibit characteristic absorption bands corresponding to its various functional groups. thermofisher.com

Based on studies of similar compounds like 2-bromo-4-methylaniline (B145976) and other substituted anilines, the expected vibrational frequencies can be assigned. nih.govnih.govglobalresearchonline.net The N-H stretching vibration of the secondary amine hydrochloride would appear as a broad band in the region of 2400-3200 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C-N stretching vibration of the aromatic amine would likely be observed in the 1250-1350 cm⁻¹ region. The C-Br stretching vibration typically appears at lower frequencies, generally in the 500-650 cm⁻¹ range. The substitution pattern on the benzene ring will also give rise to characteristic out-of-plane C-H bending vibrations.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Hydrochloride) | 2400-3200 (broad) |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch (N-CH₃) | 2850-2960 |

| C=C Aromatic Ring Stretch | 1500-1600 |

| N-H Bend | 1550-1650 |

| C-N Stretch (Aromatic Amine) | 1250-1350 |

| C-Br Stretch | 500-650 |

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy is a complementary vibrational spectroscopy technique that measures the inelastic scattering of monochromatic light, usually from a laser source. thermofisher.com While FTIR is based on the absorption of light, Raman spectroscopy relies on changes in the polarizability of a molecule during vibration. This often results in different selection rules, meaning that some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the Raman spectrum would provide further insights into its molecular structure. The aromatic ring vibrations, particularly the ring breathing modes, are typically strong in the Raman spectrum. The C-Br stretching vibration is also expected to be a strong and characteristic Raman band. The symmetric vibrations of the molecule are generally more intense in the Raman spectrum. Computational studies on similar molecules, such as 2-bromo-4-methylaniline, have been used to predict and assign the Raman active modes. nih.govnih.gov

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000-3100 |

| Aromatic Ring Breathing | ~1000 |

| C-N Stretch | 1250-1350 |

| C-Br Stretch | 500-650 |

Crystallographic and Supramolecular Structural Analysis of 4 Bromo N Methylaniline Hydrochloride and Its Derivatives

Single-Crystal X-ray Diffraction Studies

The fundamental building block of a crystal is the unit cell, which is defined by a set of lattice parameters: the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). The symmetry of the crystal is described by its space group. These parameters are unique for a given crystalline form of a compound.

Interactive Table: Unit Cell Parameters of Aniline (B41778) Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

|---|---|---|---|---|---|---|

| 4-bromoanilinium nitrate (B79036) nih.govnih.gov | Monoclinic | P2₁/c | - | - | - | - |

| MBSHCl mdpi.com | Monoclinic | C2/c | - | - | - | - |

| 25C-NBOH hydrochloride scielo.br | Triclinic | P1̄ | - | - | - | - |

| 25E-NBOH hydrochloride scielo.br | Triclinic | P1̄ | - | - | - | - |

Specific lattice parameter values were not provided in the abstract.

The conformation of a molecule, including the spatial arrangement of its atoms and the dihedral angles between its constituent planes, is a critical aspect of its structure. In the case of aniline derivatives, the dihedral angle between the benzene (B151609) ring and the plane of its substituents is of particular interest.

For example, in the structure of 4-bromo-N-phenylaniline, the dihedral angle between the two benzene rings is 52.5 (1)°. nih.gov In a ruthenium complex containing a 4-bromo-N-(2′-pyridylmethylene)aniline ligand, the benzene and pyridine (B92270) rings are oriented at significant dihedral angles relative to each other. nih.gov Another related structure, 4-Bromo-N-(4-hydroxybenzylidene)aniline, shows a notable deviation from planarity, with the two benzene rings being inclined at an angle of 48.85 (17)°. researchgate.net This twisting is a common feature in such multi-ring systems and is influenced by both steric hindrance and the electronic effects of the substituents.

Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in a crystal is dictated by a complex interplay of intermolecular forces, including strong hydrogen bonds and weaker non-covalent interactions. mdpi.comrsc.org These interactions create specific packing motifs that define the supramolecular architecture of the solid state.

Hydrogen bonds are among the most important structure-directing interactions in molecular crystals. In the case of anilinium salts, the ammonium (B1175870) group (-NH₃⁺ or >NH₂⁺-) is an excellent hydrogen bond donor, while the counter-ion (e.g., Cl⁻, Br⁻, NO₃⁻) acts as an acceptor.

In the crystal structure of 4-bromo-N,N-dimethylanilinium bromide, a classical N-H···Br⁻ hydrogen bond is a key feature of the crystal packing. nih.gov Similarly, in 4-bromoanilinium nitrate, strong N-H···O hydrogen bonds link the cations and anions, forming layers. nih.govnih.gov These hydrogen bonds, along with other interactions, create robust networks that stabilize the crystal structure. For instance, in 4-bromo-N-(4-hydroxybenzylidene)aniline, molecules are linked by O—H⋯N hydrogen bonds to form infinite chains. researchgate.net

The structure of 4-bromo-N,N-dimethylanilinium bromide features a 'weak' but short C-H···Br⁻ interaction and a cation-anion Br···Br contact of 3.6331 (4) Å. nih.gov In 4-bromoanilinium nitrate, π-π stacking interactions are observed alongside C-H···O hydrogen bonds. nih.govnih.gov The structure of 4-bromo-N-phenylaniline exhibits a network of intermolecular C—H⋯π and N—H⋯π interactions in the absence of classical hydrogen bonding. nih.gov These varied interactions work in concert to build the three-dimensional supramolecular assembly.

Hirshfeld Surface Analysis and Quantitative Contributions to Crystal Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, one can gain a detailed understanding of the crystal packing environment. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

For 4-bromoanilinium nitrate, Hirshfeld analysis reveals that O···H/H···O interactions are the most significant factor in the crystal packing, accounting for 51.4% of all contacts. nih.gov This is followed by H···H (15.5%), H···Br/Br···H (10.3%), and C···H/H···C (9.2%) contacts. nih.gov Other minor contributions come from Br···Br, O···Br, and C···C interactions. nih.gov

In a study of two polymorphs of 4-bromo-N-(4-bromobenzylidene)aniline, Hirshfeld analysis highlighted notable differences in their intermolecular contacts. researchgate.net For instance, the contribution of H···H contacts was significantly greater in one form (30.8%) compared to the other (21.2%), while the reverse was true for other contacts like N···H/H···N. researchgate.net This demonstrates the sensitivity of Hirshfeld analysis in distinguishing subtle differences in crystal packing.

Interactive Table: Quantitative Contributions to Crystal Packing from Hirshfeld Analysis

| Contact Type | 4-bromoanilinium nitrate (%) nih.gov |

|---|---|

| O···H/H···O | 51.4 |

| H···H | 15.5 |

| H···Br/Br···H | 10.3 |

| C···H/H···C | 9.2 |

| O···Br/Br···O | 4.1 |

| Br···Br | 2.7 |

| N···H/H···N | 1.7 |

| O···O | 1.6 |

| C···C | 1.5 |

| Other | <1.0 |

Computational Chemistry and Theoretical Modeling of 4 Bromo N Methylaniline Hydrochloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure of molecules. DFT calculations for 4-Bromo-N-methylaniline typically employ hybrid functionals like B3LYP combined with a basis set such as 6-311+G(d,p) to achieve a balance between computational cost and accuracy in describing the system's electronics. nih.gov Such calculations are foundational for optimizing the molecular geometry and exploring the molecule's reactivity through various electronic descriptors.

The first step in a computational analysis is the optimization of the molecular geometry to find the lowest energy arrangement of atoms. For 4-Bromo-N-methylaniline, this involves determining the bond lengths, bond angles, and dihedral angles that define its most stable three-dimensional structure. The geometry is optimized to a minimum on the potential energy surface, which is confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation. nih.gov

Table 1: Illustrative Optimized Geometric Parameters for 4-Bromo-N-methylaniline (Free Base) Note: This table presents typical bond lengths and angles for a molecule of this type and is for illustrative purposes as specific computational data was not found in the searched literature.

| Parameter | Value |

|---|---|

| C-Br Bond Length | ~1.90 Å |

| C-N Bond Length | ~1.40 Å |

| N-CH₃ Bond Length | ~1.47 Å |

| C-C (aromatic) Bond Length | ~1.39 Å |

| C-N-C Bond Angle | ~120° |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

For 4-Bromo-N-methylaniline, the HOMO is expected to be localized primarily on the N-methylamino group and the phenyl ring, reflecting the electron-donating nature of the amino group. The LUMO is likely distributed over the aromatic ring and the carbon-bromine bond. Time-dependent DFT (TD-DFT) calculations on similar molecules have shown that the HOMO-LUMO transition is a key electronic excitation. tandfonline.com

Table 2: Representative Frontier Molecular Orbital Energies Note: These values are illustrative, based on general principles for similar aromatic amines, as specific computational data was not found in the searched literature.

| Parameter | 4-Bromo-N-methylaniline (Free Base) | 4-Bromo-N-methylaniline hydrochloride (Expected Trend) |

|---|---|---|

| EHOMO (eV) | ~ -5.5 | Lower (more negative) |

| ELUMO (eV) | ~ -0.8 | Lower (more negative) |

| HOMO-LUMO Gap (eV) | ~ 4.7 | Larger |

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution in a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MESP is plotted onto the electron density surface, with colors indicating different potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

In 4-Bromo-N-methylaniline, the most negative potential is expected to be localized on the nitrogen atom due to its lone pair of electrons, making it the primary site for protonation. The aromatic ring will also exhibit regions of negative potential due to the pi-electron system. In the hydrochloride salt, the MESP would be dramatically different. The region around the -NH₂CH₃⁺ group would become strongly positive (blue), indicating its electrophilic character. This positive charge would also withdraw electron density from the aromatic ring, making the ring less nucleophilic compared to the parent compound.

Quantum Chemical Descriptors and Reactivity Indices

From the energies of the frontier orbitals, several quantum chemical descriptors can be calculated to quantify the reactivity of a molecule. These indices provide a more quantitative picture of the molecule's stability and susceptibility to chemical reactions.

Within the framework of Koopmans' theorem, the ionization energy (IE) can be approximated as the negative of the HOMO energy (-EHOMO), and the electron affinity (EA) can be approximated as the negative of the LUMO energy (-ELUMO).

Ionization Energy (IE ≈ -EHOMO): Represents the energy required to remove an electron from the molecule. A lower IE indicates that the molecule is a better electron donor.

Electron Affinity (EA ≈ -ELUMO): Represents the energy released when a molecule accepts an electron. A higher EA suggests the molecule is a better electron acceptor.

For 4-Bromo-N-methylaniline, the electron-donating N-methylamino group would lead to a relatively low ionization energy. The hydrochloride salt, with its positively charged center, would have a much higher ionization energy, as removing an electron from a cationic species is energetically demanding. Conversely, the electron affinity of the hydrochloride salt would be significantly higher than that of the free base, indicating a greater propensity to accept an electron.

These global reactivity indices are derived from the HOMO and LUMO energies and provide further insight into the molecule's reactivity.

Chemical Hardness (η): Defined as η = (ELUMO - EHOMO) / 2. It measures the resistance of a molecule to changes in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," indicating high stability and low reactivity.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). "Soft" molecules have a small HOMO-LUMO gap and are more reactive.

Electrophilicity Index (ω): Defined as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ (EHOMO + ELUMO) / 2). This index measures the ability of a species to accept electrons.

Based on these definitions, 4-Bromo-N-methylaniline would be a relatively soft molecule with a moderate electrophilicity index. The formation of the hydrochloride salt would increase the chemical hardness (due to the larger HOMO-LUMO gap) and decrease the chemical softness, signifying greater stability. The electrophilicity index of the hydrochloride salt would be substantially higher, reflecting its enhanced ability to act as an electrophile due to the positive charge.

Table 3: Calculated Quantum Chemical Descriptors Note: This table provides illustrative values calculated from the representative FMO energies in Table 2. These are not from a specific literature source for this compound.

| Descriptor | Formula | Illustrative Value (Free Base) |

|---|---|---|

| Ionization Energy (IE) | -EHOMO | ~ 5.5 eV |

| Electron Affinity (EA) | -ELUMO | ~ 0.8 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | ~ 2.35 eV |

| Chemical Softness (S) | 1 / η | ~ 0.43 eV⁻¹ |

| Electrophilicity Index (ω) | μ² / (2η) where μ = (EHOMO + ELUMO) / 2 | ~ 2.11 eV |

Nucleophilicity Indices and Local Reactivity Descriptors

In the realm of computational chemistry, reactivity descriptors derived from Conceptual Density Functional Theory (DFT) are essential for predicting how a molecule will behave in a chemical reaction. These descriptors help identify the most reactive sites within a molecule for electrophilic, nucleophilic, or radical attacks.

Nucleophilicity Indices: The nucleophilicity index (N) is a global reactivity descriptor that quantifies the nucleophilic character of a molecule. rsc.orgresearchgate.net It is calculated from the energies of the frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO). researchgate.net A higher nucleophilicity index indicates a greater tendency for the molecule to donate electrons and react with electrophiles. For 4-Bromo-N-methylaniline, the primary nucleophilic centers would be the nitrogen atom, due to its lone pair of electrons, and the electron-rich aromatic ring. The presence of the electron-donating methylamino group (-NHCH₃) increases the electron density of the benzene (B151609) ring, enhancing its nucleophilicity, particularly at the ortho and para positions relative to this group. Conversely, the bromine atom, being an electron-withdrawing group, slightly deactivates the ring. Computational calculations would precisely quantify these competing effects to yield a single nucleophilicity index.

f+ : Predicts the most likely site for a nucleophilic attack (where an electron is added).

f- : Predicts the most likely site for an electrophilic attack (where an electron is removed).

f⁰ : Predicts the site for a radical attack.

For the 4-Bromo-N-methylaniline cation (the form present in the hydrochloride salt), theoretical calculations would likely show a high f- value on the nitrogen atom and certain carbons of the phenyl ring, identifying them as the most nucleophilic sites. The areas around the positively charged ammonium (B1175870) center would exhibit high f+ values, indicating susceptibility to nucleophilic attack.

Table 1: Illustrative Local Reactivity Descriptors for 4-Bromo-N-methylaniline This table presents hypothetical, representative data for key atoms to illustrate the output of a DFT calculation. Actual values would require specific quantum chemical computations.

| Atomic Site | Fukui Function (f-) for Electrophilic Attack | Fukui Function (f+) for Nucleophilic Attack | Description of Predicted Reactivity |

| N (Nitrogen) | High | Low | Strongest site for electrophilic attack (e.g., protonation, alkylation) due to the lone pair. |

| C2/C6 (ortho to -NHCH₃) | Moderate-High | Low | Activated sites for electrophilic aromatic substitution. |

| C4 (para to -NHCH₃) | Low | Moderate | Site of bromine substitution; reactivity is influenced by both the amine and bromine. |

| C-Br (Carbon attached to Bromine) | Low | Moderate | Potential site for nucleophilic attack, though less likely than on the ammonium group. |

Molecular Dynamics Simulations and Conformational Searching

While quantum chemical calculations describe the static electronic properties of a molecule, molecular dynamics (MD) simulations provide a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion, conformational changes, and interactions with the surrounding environment (e.g., a solvent).

For this compound in an aqueous solution, an MD simulation would track the trajectory of the molecule, revealing key dynamic properties. This includes the rotation of the N-methyl group, the flexibility of the C-N bond, and the interactions of the charged ammonium group and the hydrophobic phenyl ring with water molecules. The simulation would also illuminate the hydration shell around the molecule, showing how water molecules orient themselves around the cation and the bromide and chloride ions. The generation of a molecular force field, a prerequisite for MD, can be facilitated by tools like the Automated Topology Builder (ATB) for similar aniline (B41778) derivatives.

Conformational Searching is a computational technique used to identify the low-energy, stable three-dimensional arrangements (conformations) of a molecule. For 4-Bromo-N-methylaniline, the primary degree of conformational freedom is the rotation around the Phenyl-Nitrogen bond. A conformational search would systematically rotate this bond and calculate the potential energy at each step. This process generates a potential energy surface, the minima of which correspond to the most stable conformations. The analysis would likely reveal the preferred orientation of the methyl group relative to the plane of the aromatic ring, which is crucial for understanding how the molecule fits into a binding site.

Table 2: Representative Conformational Analysis Data This table shows hypothetical data from a conformational search around the Phenyl-N dihedral angle, illustrating how energy varies with conformation.

| Dihedral Angle (C2-C1-N-C(methyl)) | Relative Potential Energy (kcal/mol) | Conformation Stability |

| 0° | 2.5 | Eclipsed, Sterically hindered |

| 45° | 0.8 | Intermediate |

| 90° | 0.0 | Staggered, Most Stable (Minimum Energy) |

| 135° | 0.9 | Intermediate |

| 180° | 2.8 | Eclipsed, Sterically hindered |

In Silico Prediction of Molecular Interactions and Binding Affinity

Molecular Docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. nih.gov This technique is fundamental in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of a ligand's activity.

While specific docking studies targeting this compound are not extensively documented in public literature, the anilino-scaffold is a well-known "privileged structure" in medicinal chemistry, particularly for kinase inhibitors. ijcce.ac.ir For instance, derivatives of bromoaniline have been docked into the ATP-binding sites of receptors like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR2). ijcce.ac.ir

A hypothetical docking study of this compound into a kinase ATP-binding pocket would involve:

Preparing the 3D structures of the ligand and the protein receptor.

Using a docking algorithm to systematically place the ligand in the binding site in various orientations and conformations.

Scoring each "pose" based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).

The results would predict the most stable binding mode. Typically, the aniline motif would act as a hydrogen bond donor (from the N-H+) and acceptor (the nitrogen lone pair in the deprotonated form), while the bromophenyl ring would engage in hydrophobic and van der Waals interactions within the pocket. The bromine atom itself can form halogen bonds, which are increasingly recognized as important non-covalent interactions in ligand-receptor binding. Such studies provide invaluable hypotheses about a molecule's potential biological activity and guide the design of more potent and selective analogs.

Table 3: Hypothetical Molecular Docking Results for 4-Bromo-N-methylaniline This table illustrates the type of output generated from a molecular docking simulation against a representative protein kinase target.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Predicted Interactions |

| Kinase X (Hypothetical) | -7.2 | Met318, Thr315, Glu286 | Hydrogen bond from N-H+ to Glu286 backbone; Hydrophobic interactions with Met318; Halogen bond from Br to Thr315 carbonyl. |

| Kinase Y (Hypothetical) | -6.5 | Leu248, Val256, Ala350 | Hydrophobic packing of the bromophenyl ring against Leu248 and Val256; van der Waals contacts. |

Applications in Advanced Organic Synthesis and Materials Science Research

Utility as a Key Synthetic Intermediate for Complex Organic Molecules

4-Bromo-N-methylaniline hydrochloride serves as a crucial intermediate in the synthesis of a multitude of complex organic compounds, particularly in the pharmaceutical and agrochemical industries. The presence of the bromine atom on the aniline (B41778) ring provides a reactive handle for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This functionality is instrumental in constructing intricate molecular architectures with desired biological activities.

One of the most prominent applications of bromoaniline derivatives is in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. For instance, derivatives of 4-bromo-2-methylaniline (B145978) have been successfully utilized in Suzuki cross-coupling reactions to synthesize a series of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs. nih.govmdpi.com In these reactions, the bromine atom is substituted with various aryl or vinyl groups, leading to the formation of more complex and functionalized molecules. nih.govmdpi.com The reaction of 4-bromo-2-methylaniline with 3-bromothiophene-2-carbaldehyde, for example, yields (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, which can be further modified through subsequent Suzuki coupling at the bromine positions. mdpi.com

The synthetic versatility of bromoanilines allows for their incorporation into a wide range of biologically active compounds. echemi.com Their derivatives have been explored for the development of drugs targeting various diseases. echemi.com For example, 4-alkoxyquinolines with potential antimycobacterial activity have been synthesized from substituted anilines, highlighting the importance of these intermediates in medicinal chemistry. nih.gov Furthermore, the bromine functionality can be leveraged to introduce other chemical moieties, contributing to the diversity of synthesized compounds for applications in crop protection and herbicide formulation. echemi.com

Synthesis of Functionalized Aniline Derivatives for Chemical Probes

Functionalized aniline derivatives are pivotal in the development of chemical probes, which are essential tools for studying biological processes. This compound can serve as a precursor for the synthesis of such probes, including fluorescent sensors for metal ions and inhibitors for studying protein function.

A notable example is the synthesis of Schiff base chemosensors. Two fluorescent active bromoaniline-based Schiff base chemosensors have been developed for the selective detection of Cu²⁺ and Zn²⁺ ions. nih.gov These probes are synthesized by the condensation of bromoaniline with salicylaldehyde (B1680747) derivatives. nih.gov The resulting compounds exhibit changes in their fluorescence properties upon binding to specific metal ions, enabling their detection and quantification. nih.gov

In the context of biological probes for protein studies, the synthesis of inhibitors for specific enzymes or protein domains is of great interest. While not directly utilizing this compound, the general strategies for synthesizing chemical probes for bromodomains, which are readers of epigenetic marks, often involve the derivatization of aniline-like scaffolds. nih.gov The synthesis of sulfonamide variants, for instance, starts from aniline precursors and leads to potent and selective inhibitors that can be used to probe the biological function of these important proteins. nih.gov This highlights the potential of this compound as a starting material for creating novel chemical probes targeting a variety of biological targets.

Role in the Development of Novel Organic Materials, Dyes, and Pigments

The unique electronic and structural properties of this compound and its derivatives make them valuable components in the design and synthesis of novel organic materials, including dyes and pigments. The anilino moiety can act as an electron-donating group, which is a key feature in the design of chromophores.

The synthesis of triarylmethane dyes, such as Crystal Violet and Malachite Green, has been demonstrated using the closely related compound 4-bromo-N,N-dimethylaniline. researchgate.net The synthesis involves the formation of a Grignard reagent from the bromoaniline derivative, which then reacts with a suitable carbonyl compound. researchgate.net This suggests that this compound could be similarly employed in the synthesis of a variety of dyes. Aniline and its derivatives are important precursors in the production of a wide range of colors for dyeing textiles, paper, and other materials. Azo dyes, a major class of organic colorants, are synthesized through the diazotization of an aromatic amine followed by a coupling reaction. nih.gov

Furthermore, derivatives of bromoanilines have been investigated for their non-linear optical (NLO) properties. A series of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs, synthesized via Suzuki cross-coupling reactions, were studied for their structural and electronic properties using density functional theory (DFT), revealing their potential for applications in NLO materials. nih.govmdpi.com The ability to tune the electronic properties of these molecules through chemical modification makes them promising candidates for the development of advanced materials with tailored optical and electronic characteristics.

Precursor in Multicomponent Reactions for Scaffold Diversity

Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step. These reactions are highly atom-economical and enable the rapid generation of diverse chemical libraries. Aniline derivatives, such as this compound, are key components in several important MCRs, including the Ugi and Passerini reactions. nih.govrsc.org

The Ugi four-component reaction involves an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid to produce a bis-amide. nih.gov The amine component, which could be 4-bromo-N-methylaniline, is crucial for the initial formation of an imine intermediate that subsequently reacts with the other components. nih.gov The versatility of the Ugi reaction allows for the introduction of four different points of diversity into the final molecule, making it an ideal strategy for generating libraries of compounds for drug discovery and other applications. nih.gov

Similarly, the Passerini three-component reaction combines a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide. researchgate.net While the primary amine is a component of the related Ugi reaction, the principles of MCRs highlight the potential for incorporating diverse building blocks like 4-bromo-N-methylaniline into complex molecular scaffolds. The use of such building blocks in MCRs provides a straightforward and efficient route to novel chemotypes with a wide range of potential applications.

Employment in Biological Studies for Enzyme Interaction and Protein Modification Research

Derivatives of 4-bromo-N-methylaniline have shown promise in biological studies, particularly in the investigation of enzyme interactions and the development of potential therapeutic agents. The ability to synthesize a variety of analogs from this precursor allows for the exploration of structure-activity relationships and the optimization of biological activity.

A significant example is the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, which have been evaluated for their antibacterial and enzyme inhibitory activities. mdpi.com One of the synthesized compounds was found to be a potent and competitive inhibitor of alkaline phosphatase, an enzyme involved in various physiological and pathological processes. mdpi.com Such studies are crucial for understanding enzyme mechanisms and for the development of new drugs.

Furthermore, bromoaniline derivatives have been incorporated into molecules with antimicrobial properties. For instance, novel 4-alkoxyquinolines synthesized from substituted anilines have been evaluated for their ability to inhibit Mycobacterium tuberculosis. nih.gov The lipophilic character imparted by the bromine atom can influence the antimicrobial effect of the compounds. mdpi.com While direct evidence for the use of this compound in protein modification research is limited, the reactivity of the aniline moiety suggests its potential for covalent modification of proteins, a strategy often employed in the design of irreversible inhibitors and activity-based probes.

Physicochemical Properties of 4-Bromo-N-methylaniline

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈BrN | chemsrc.comnih.govchemsynthesis.com |

| Molecular Weight | 186.05 g/mol | nih.govscbt.com |

| Boiling Point | 259-260 °C | chemsrc.comchemicalbook.com |

| Density | 1.482 g/mL at 25 °C | chemsrc.comchemsynthesis.comchemicalbook.com |

| Refractive Index | 1.613 | chemsrc.comchemsynthesis.comchemicalbook.com |

| Flash Point | >230 °F | chemsrc.com |

Q & A

Basic: What are the recommended synthetic routes for 4-Bromo-N-methylaniline hydrochloride, and how can purity be optimized?

Answer:

A common method involves the reaction of 4-bromoaniline with methylating agents like methyl iodide under basic conditions, followed by hydrochloric acid treatment to form the hydrochloride salt. For example, refluxing 4-bromobenzoyl chloride with methylamine derivatives in anhydrous acetone (4–6 hours) yields intermediates that can be purified via recrystallization (e.g., ethyl acetate) . Purity optimization (>95%) requires rigorous solvent selection, controlled reaction temperatures, and post-synthesis techniques like column chromatography (silica gel, hexane/ethyl acetate gradients) or vacuum sublimation. Impurities such as unreacted 4-bromo-N-methylaniline or halogenated byproducts (e.g., 4-chloro derivatives) must be monitored via HPLC or GC-MS .

Basic: How should researchers characterize this compound, and what spectroscopic data are critical?

Answer:

Key characterization methods include:

- NMR : -NMR should show a singlet for the N-methyl group (~2.8–3.1 ppm) and aromatic protons (δ 7.2–7.5 ppm for para-substituted bromine). -NMR confirms the methylamine carbon (~35 ppm) and aromatic carbons .

- XRD : Crystal structure analysis (e.g., monoclinic P2/c space group) reveals intermolecular interactions like C–H···O and Br···O contacts, critical for stability studies .

- Elemental Analysis : Verify C, H, N, and Br percentages (e.g., C: 37.0%, H: 3.5%, Br: 34.3%) to confirm stoichiometry .

Advanced: How can catalytic applications of this compound be optimized in cross-coupling reactions?

Answer:

This compound serves as a precursor in Suzuki-Miyaura couplings. Optimization strategies include:

- Ligand Design : Use Pd(PPh) or Ru(II) arene complexes to enhance catalytic efficiency. Evidence shows Ru(II) catalysts achieve >90% yield in aryl-aryl bond formations .

- Solvent Systems : Polar aprotic solvents (DMF, THF) improve solubility of brominated intermediates.

- Kinetic Studies : Monitor reaction progress via in situ IR or -NMR to identify side reactions (e.g., dehalogenation or over-alkylation) .

Advanced: What strategies resolve contradictions in reaction yields or spectroscopic data for derivatives?

Answer:

Discrepancies often arise from:

- Isomeric Byproducts : For example, 4-bromo vs. 2-bromo regioisomers. Use 2D NMR (COSY, NOESY) to differentiate substitution patterns .

- Catalyst Deactivation : Trace moisture or oxygen can reduce Pd/Ru catalyst activity. Employ Schlenk techniques or molecular sieves to mitigate .

- Data Normalization : Cross-validate HPLC purity with elemental analysis to account for solvent retention artifacts .

Basic: What safety protocols are critical for handling this compound?

Answer:

- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent decomposition .

- PPE : Use nitrile gloves, lab coats, and fume hoods due to hazards (H302/H312/H332: harmful if swallowed, in contact with skin, or inhaled) .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced: How can computational modeling predict the reactivity of this compound in novel reactions?

Answer:

- DFT Calculations : Simulate reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites) to prioritize synthetic targets .

- Docking Studies : Predict interactions with biological targets (e.g., enzyme active sites) for drug discovery applications .

- Solvent Effects : Use COSMO-RS models to optimize solvent selection for recrystallization or catalytic steps .

Basic: What are the stability thresholds for this compound under varying pH and temperature?

Answer:

- pH Stability : Degrades rapidly in alkaline conditions (pH >9) via hydrolysis of the N-methyl group. Stable in acidic buffers (pH 2–6) .

- Thermal Stability : Decomposes above 150°C, releasing HBr and methylamine. Differential scanning calorimetry (DSC) confirms exothermic peaks at 160–180°C .

Advanced: How can researchers leverage this compound in multi-step syntheses of bioactive molecules?

Answer:

- Intermediate Functionalization : Convert the bromine to a boronic ester for cross-coupling with heterocycles (e.g., pyridines) .

- Salt Metathesis : Replace the hydrochloride counterion with triflate or tosylate to enhance solubility in non-polar media .

- Biological Probes : Conjugate with fluorescent tags (e.g., dansyl chloride) for cellular uptake studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.